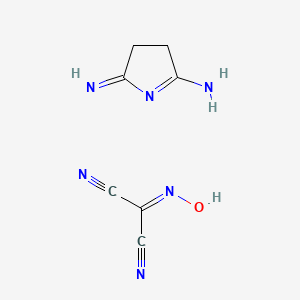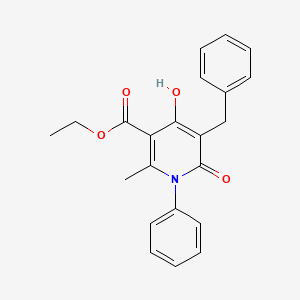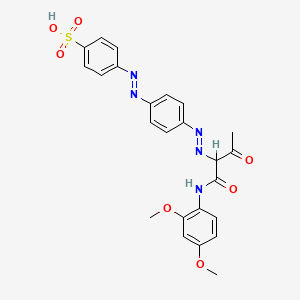![molecular formula C10H18NO+ B13751988 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/no-structure.png)
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quaternary ammonium group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one involves its interaction with molecular targets such as enzymes or receptors. The quaternary ammonium group plays a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-3-oxo-9-azoniabicyclo[4.2.1]nonane iodide
- 9,9-Dimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one is unique due to its specific structure and the presence of the quaternary ammonium group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H18NO+ |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
9,9-dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)8-3-4-9(11)7-10(12)6-5-8/h8-9H,3-7H2,1-2H3/q+1 |
InChI 键 |
CTIZFDQPSQIQGL-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(C2CCC1CC(=O)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







